molecular formula C7H5ClF3N B3179104 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine CAS No. 917806-24-7

2-Chloro-3-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B3179104
CAS No.: 917806-24-7
M. Wt: 195.57 g/mol
InChI Key: MJARYBJRDXCPKH-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl zinc chloride under appropriate conditions . The reaction typically requires the presence of a base and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors. The chlorine atom and methyl group contribute to the compound’s binding affinity and selectivity towards its targets . The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

Comparison: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to 2-Chloro-5-(trifluoromethyl)pyridine, the methyl group in the 3-position may result in different steric and electronic effects, leading to variations in reactivity and selectivity in chemical reactions . The trifluoromethyl group in all these compounds imparts similar properties such as increased lipophilicity and metabolic stability, but the position of substituents on the pyridine ring can significantly affect their overall behavior and applications .

Properties

IUPAC Name

2-chloro-3-methyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJARYBJRDXCPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732991
Record name 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917806-24-7
Record name 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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